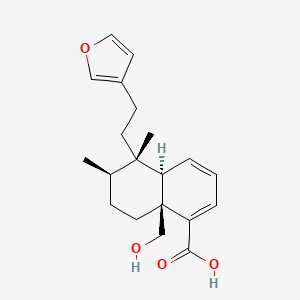

Dehydrohautriwaic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dehydrohautriwaic acid is a natural compound extracted from the herbs of Pulicaria salviifolia . It belongs to the chemical family of Diterpenoids . The molecular formula of Dehydrohautriwaic acid is C20H26O4 and it has a molecular weight of 330.42 .

Physical And Chemical Properties Analysis

Dehydrohautriwaic acid is a powder with a molecular weight of 330.42 and a molecular formula of C20H26O4 . Other physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not explicitly mentioned in the available resources .

Scientific Research Applications

LDHA-Associated Lactic Acid Production in Tumor Immunosurveillance

Research shows that elevated lactate dehydrogenase A (LDHA) expression in melanomas inhibits tumor surveillance by T and NK cells. This might have indirect relevance to studies involving acids similar to Dehydrohautriwaic acid in the context of cancer research (Brand et al., 2016).

Lewis Acid-Assisted Formic Acid Dehydrogenation

This study involves formic acid dehydrogenation using a homogeneous iron catalyst. It highlights the potential of using non-precious metals in catalysis, which could be relevant to the study of various acids, including Dehydrohautriwaic acid (Bielinski et al., 2014).

Study of Dehydroabietic Acid Modifications

This review focuses on dehydroabietic acid, a natural resin acid, and discusses its modifications and applications. This might be relevant for understanding the potential applications of similar compounds like Dehydrohautriwaic acid (Li Fang-yao, 2004).

Stability and Transformation of Dehydroascorbic Acid Products

This study investigates the stability and transformation of dehydroascorbic acid, which could provide insights into the behavior of similar acids under various conditions (Wechtersbach et al., 2011).

Selective Glycerol Oxidation by Electrocatalytic Dehydrogenation

Research on the electrocatalytic dehydrogenation of glycerol may offer insights into catalytic processes that could be applicable to Dehydrohautriwaic acid (Kim et al., 2014).

Formic Acid as a Hydrogen Source – Recent Developments

This paper discusses the use of formic acid as a hydrogen storage material and its dehydrogenation catalysts. This might be indirectly relevant to understanding the potential applications of Dehydrohautriwaic acid (Grasemann & Laurenczy, 2012).

Mechanism of Action

properties

IUPAC Name |

(4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h3-5,8,11-12,14,17,21H,6-7,9-10,13H2,1-2H3,(H,22,23)/t14-,17-,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOARMGSPCGDKT-SIKIZQCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=COC=C3)C=CC=C2C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)C=CC=C2C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrohautriwaic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.